molecular formula C7H8O3 B1196574 3,4-Dihydroxybenzyl alcohol CAS No. 3897-89-0

3,4-Dihydroxybenzyl alcohol

Cat. No. B1196574
CAS RN: 3897-89-0
M. Wt: 140.14 g/mol
InChI Key: PCYGLFXKCBFGPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 3,4-dihydroxybenzyl alcohol involves improved esterification, acylation, and reduction processes. One technique reported a total yield of 76% from 3,5-dihydroxybenzoic acid using lithium aluminium hydride, highlighting a convenient method with significant industrial and economic benefits without environmental pollution (He, 2001).

Molecular Structure Analysis

The molecular structure of 3,4-dihydroxybenzyl alcohol has been explored through various techniques, including molecular mechanics and semi-empirical methods. Studies on related dendrimers provide insight into geometric characterization, demonstrating how structures assume more globular forms with well-defined internal cavities in higher generations (Hourani, Kakkar, & Whitehead, 2005).

Chemical Reactions and Properties

Chemical properties of 3,4-dihydroxybenzyl alcohol include its participation in Brønsted acid-catalyzed stereoselective [4+3] cycloadditions, forming biologically important seven-membered heterocyclic scaffolds with high yields and diastereoselectivities (Mei et al., 2017). Additionally, its oxidation, as investigated in the context of cockroach ootheca sclerotization, reveals insights into its unstable quinone form and transformation into 3,4-dihydroxybenzaldehyde (Sugumaran et al., 1991).

Physical Properties Analysis

Investigations into the physical properties of 3,4-dihydroxybenzyl alcohol and its derivatives, such as their solubility, melting points, and crystalline structure, are critical for understanding its applications in various fields. While specific studies on these physical properties were not identified in the current literature review, the chemical synthesis and reaction properties provide indirect insights into its physical behavior.

Chemical Properties Analysis

The chemical properties of 3,4-dihydroxybenzyl alcohol extend beyond its synthesis and molecular structure to include reactions such as palladium-catalyzed carbonylative synthesis, demonstrating its versatility in forming benzofuran-2(3H)-ones using formic acid as the CO source with moderate to good yields (Li et al., 2017). Furthermore, its ability to undergo oxidative carbonylation reflects its potential in organic synthesis and the formation of complex molecules.

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

Future Directions

Coculture engineering was adopted to improve the production efficiency of vanillyl alcohol, a derivative of 3,4-Dihydroxybenzyl alcohol, in E. coli . At the optimal inoculation ratio, the titer reached 328.9 mg/L. Further, gene aroE was knocked out to reduce cell growth and improve 3,4-DHBA biosynthesis of the upstream strain. As a result, the titer was improved to 559.4 mg/L in shake flasks and to 3.89 g/L in fed-batch fermentation . This work provides an effective strategy for the sustainable production of vanillyl alcohol .

properties

IUPAC Name

4-(hydroxymethyl)benzene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3/c8-4-5-1-2-6(9)7(10)3-5/h1-3,8-10H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCYGLFXKCBFGPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30192260
Record name 3,4-Dihydroxybenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30192260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dihydroxybenzyl alcohol

CAS RN

3897-89-0
Record name 3,4-Dihydroxybenzyl alcohol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3897-89-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dihydroxybenzyl alcohol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003897890
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3897-89-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=355645
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,4-Dihydroxybenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30192260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-Dihydroxybenzyl Alcohol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3,4-Dihydroxybenzyl alcohol
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8R7J3P76KE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4-Dihydroxybenzyl alcohol
Reactant of Route 2
3,4-Dihydroxybenzyl alcohol
Reactant of Route 3
3,4-Dihydroxybenzyl alcohol
Reactant of Route 4
3,4-Dihydroxybenzyl alcohol
Reactant of Route 5
3,4-Dihydroxybenzyl alcohol
Reactant of Route 6
3,4-Dihydroxybenzyl alcohol

Citations

For This Compound
326
Citations
JS Challice, AH Williams - Phytochemistry, 1968 - Elsevier
Examination of the leaf phenolics of Pyrus calleryana Dcne. has revealed that this species is a highly individual member of the genus Pyrus. Compounds present in the leaf of P. …
Number of citations: 55 www.sciencedirect.com
M Sugumaran, V Semensi, H Dali… - Archives of insect …, 1991 - Wiley Online Library
The oxidation of 3,4‐dihydroxybenzyl alcohol, one of the sclerotizing precursors for the tanning of the ootheca of cockroach Periplaneta americana, is reported for the first time. …
Number of citations: 31 onlinelibrary.wiley.com
Z Chen, X Shen, J Wang, J Wang, R Zhang… - ACS synthetic …, 2017 - ACS Publications
Vanillyl alcohol is a phenolic alcohol and is used as a flavoring agent in foods and beverages. In this paper, we propose a novel artificial pathway for microbial production of vanillyl …
Number of citations: 33 pubs.acs.org
K HIRAUCHI, A FUJISHITA, T AMANO - … and Pharmaceutical Bulletin, 1980 - jstage.jst.go.jp
A phosPhorimetric method for the determination of ac-[(temf-butylamino) methyl]—3, 4—dihydroxybenzyl alcohol 3, 4—di (p—t ‘oluate)(I) was established. The method is based on the …
Number of citations: 3 www.jstage.jst.go.jp
RN Pau, RM Acheson - Biochimica et Biophysica Acta (BBA)-General …, 1968 - Elsevier
3- Hydroxy -4-O-β- d - glucosidobenzyl alcohol has been indentified in the left colleterial gland of the cockroach Blaberus discoidalis. Its aglucone is likely to be involved n the cross-…
Number of citations: 42 www.sciencedirect.com
JH Lee, TK Lee, RS Kang, HJ Shin… - Journal of the Korean …, 2007 - academia.edu
A series of bromophenols and corresponding debrominated phenolic compounds was prepared by isolation from red alga Tichocarpus crinitus and by structural modification of natural …
Number of citations: 15 www.academia.edu
M Saitta, F Salvo, G Di Bella, G Dugo, GL La Torre - Food Chemistry, 2009 - Elsevier
The phenolic fraction of 34 virgin olive oils was analysed by gas chromatography–mass spectrometry (GC–MS) with the aim to identify new compounds at low level. Twenty-seven …
Number of citations: 55 www.sciencedirect.com
M Yang, H Meng, X Li, J Wang, X Shen, X Sun, Q Yuan - Abiotech, 2022 - Springer
Vanillyl alcohol is a precursor of vanillin, which is one of the most widely used flavor compounds. Currently, vanillyl alcohol biosynthesis still encounters the problem of low efficiency. In …
Number of citations: 2 link.springer.com
LB Rojas, S Quideau, P Pardon… - Journal of agricultural …, 2005 - ACS Publications
The global phenolic content of argan oil and press cake samples (alimentary and cosmetic) was evaluated using the Folin−Ciocalteu colorimetric method and the phenolic composition …
Number of citations: 71 pubs.acs.org
JS Challice, RST Loeffler, AH Williams - Phytochemistry, 1980 - Elsevier
The structure of calleryanin (3,4-dihydroxybenzyl alcohol 4-O-β-d-monoglucopyranoside), which occurs in Prunus lusitanica and many Pyrus species, has been confirmed by 1 H and …
Number of citations: 25 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.